2-Chloro-5-pentafluoroethyl-pyrazine

Lipophilicity Membrane Permeability ADME

2-Chloro-5-pentafluoroethyl-pyrazine (CAS 1206524-17-5) is a halogenated heterocyclic building block featuring a pyrazine core substituted with a chlorine atom at the 2-position and a pentafluoroethyl (-C₂F₅) group at the 5-position. The compound is distinguished by its enhanced lipophilicity (calculated XlogP of 2.3) relative to trifluoromethyl analogs, and it serves as a versatile intermediate for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C6H2ClF5N2
Molecular Weight 232.54 g/mol
Cat. No. B11756905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-pentafluoroethyl-pyrazine
Molecular FormulaC6H2ClF5N2
Molecular Weight232.54 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)C(C(F)(F)F)(F)F
InChIInChI=1S/C6H2ClF5N2/c7-4-2-13-3(1-14-4)5(8,9)6(10,11)12/h1-2H
InChIKeyAIIIECFGQCDKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-pentafluoroethyl-pyrazine (CAS 1206524-17-5): Core Structural and Physicochemical Profile


2-Chloro-5-pentafluoroethyl-pyrazine (CAS 1206524-17-5) is a halogenated heterocyclic building block featuring a pyrazine core substituted with a chlorine atom at the 2-position and a pentafluoroethyl (-C₂F₅) group at the 5-position. The compound is distinguished by its enhanced lipophilicity (calculated XlogP of 2.3) [1] relative to trifluoromethyl analogs, and it serves as a versatile intermediate for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and agrochemical discovery programs [2]. Its combination of a reactive chloro leaving group and a highly fluorinated alkyl chain positions it as a strategic building block for modulating pharmacokinetic properties and introducing fluorine density into lead compounds.

Why 2-Chloro-5-pentafluoroethyl-pyrazine Cannot Be Replaced by Common In-Class Analogs


Substituting 2-Chloro-5-pentafluoroethyl-pyrazine with simpler chloropyrazines or trifluoromethyl analogs fundamentally alters key physicochemical and reactivity parameters that govern downstream synthetic success and biological performance. The pentafluoroethyl group imparts a distinct lipophilicity profile (calculated XlogP of 2.3) compared to the trifluoromethyl variant (logP 2.15), which directly impacts membrane permeability and partitioning behavior in biological assays [1]. Furthermore, the extended fluorinated chain creates unique steric and electronic environments that cannot be replicated by a trifluoromethyl group, as noted in patent literature on fluoroalkyl-substituted heterocycles [2]. The chlorine atom at the 2-position provides a defined handle for nucleophilic aromatic substitution (SNAr) with a bond dissociation energy (C-Cl: ~94 kcal/mol) that differs significantly from the more labile bromo analog (C-Br: ~79.6 kcal/mol), meaning that reaction rates, yields, and selectivity profiles cannot be directly extrapolated from related halogenated pyrazines . Consequently, generic substitution risks unpredictable synthetic outcomes, altered pharmacokinetic properties, and compromised structure-activity relationships in lead optimization campaigns.

Quantitative Differentiation of 2-Chloro-5-pentafluoroethyl-pyrazine Against Key Analogs


Lipophilicity Advantage Over Trifluoromethyl Analog (Calculated XlogP vs. Experimental logP)

2-Chloro-5-pentafluoroethyl-pyrazine exhibits a calculated XlogP of 2.3 [1], compared to the experimentally determined logP of 2.15 for its direct trifluoromethyl analog, 2-chloro-5-(trifluoromethyl)pyrazine [2]. This represents a positive logP shift of +0.15 units, which is consistent with the increased hydrophobic surface area contributed by the pentafluoroethyl chain. The elevated lipophilicity is expected to enhance passive membrane diffusion and improve cellular uptake in biological systems, a critical consideration for hit-to-lead optimization programs where balanced lipophilicity is essential for oral bioavailability and target engagement .

Lipophilicity Membrane Permeability ADME LogP

Molecular Weight and Size Differential Relative to Trifluoromethyl Analog

The molecular weight of 2-Chloro-5-pentafluoroethyl-pyrazine is 232.54 g/mol (exact mass: 231.9826666 Da) [1], which is 50.01 g/mol higher than that of 2-chloro-5-(trifluoromethyl)pyrazine (182.53 g/mol) [2]. This increase is directly attributable to the substitution of the trifluoromethyl (-CF₃) group with a pentafluoroethyl (-C₂F₅) moiety. The larger molecular weight remains well within the drug-like space (Lipinski's rule threshold of ≤500 Da), but the added mass and fluorine density may confer enhanced metabolic stability by reducing the rate of oxidative metabolism, a common liability for smaller, less fluorinated heterocycles [3]. The compound also features an increased hydrogen bond acceptor count (7 vs. 5), which can influence target binding interactions.

Molecular Weight Drug-Likeness Physicochemical Properties Lipinski's Rule

Controlled Halogen Reactivity: Chloro vs. Bromo Leaving Group for SNAr Chemistry

The chlorine atom in 2-Chloro-5-pentafluoroethyl-pyrazine exhibits a C(sp²)-Cl bond dissociation energy (BDE) of approximately 94 kcal/mol, compared to 79.6 kcal/mol for the C(sp²)-Br bond in the corresponding bromo analog (2-bromo-5-pentafluoroethyl-pyrazine) . This 14.4 kcal/mol difference in BDE translates to a significantly lower reactivity of the chloro derivative in nucleophilic aromatic substitution (SNAr) reactions. While the bromo analog may undergo faster substitution, the chloro derivative offers superior control and selectivity in sequential functionalization sequences, particularly when milder conditions are required to avoid side reactions or when paired with sensitive functional groups [1]. The chloro handle is also well-suited for palladium-catalyzed cross-coupling reactions, providing a balanced reactivity profile that is often preferred in medicinal chemistry campaigns where stepwise elaboration is essential .

Nucleophilic Aromatic Substitution SNAr Bond Dissociation Energy Cross-Coupling

Optimal Application Scenarios for 2-Chloro-5-pentafluoroethyl-pyrazine in R&D and Procurement


Lead Optimization in Medicinal Chemistry for Enhanced ADME Properties

2-Chloro-5-pentafluoroethyl-pyrazine is ideally suited for late-stage lead optimization programs where improving membrane permeability and metabolic stability is paramount. Its elevated lipophilicity (calculated XlogP 2.3) compared to trifluoromethyl analogs (logP 2.15) provides a quantifiable advantage for crossing biological membranes, making it a valuable scaffold for designing kinase inhibitors or antiviral agents that require intracellular target engagement [1]. The pentafluoroethyl group also introduces a higher degree of fluorination, which can protect metabolically labile sites from oxidative degradation without exceeding drug-like molecular weight thresholds (232.54 g/mol) [2]. Researchers seeking to balance potency gains with favorable pharmacokinetic profiles should prioritize this building block over smaller fluorinated alternatives.

Controlled SNAr and Cross-Coupling for Complex Heterocycle Synthesis

In synthetic chemistry workflows requiring sequential functionalization, 2-Chloro-5-pentafluoroethyl-pyrazine offers a strategic advantage over bromo analogs. The chlorine substituent provides a moderate reactivity profile (C-Cl BDE ≈ 94 kcal/mol) that permits selective SNAr reactions under mild conditions without the risk of premature substitution that plagues more labile bromo derivatives (C-Br BDE ≈ 79.6 kcal/mol) . This controlled reactivity is critical for building complex, polyfunctional heterocyclic arrays where regioselectivity must be maintained. Additionally, the chloro handle is compatible with a wide range of palladium-catalyzed cross-coupling protocols, enabling the introduction of diverse aryl, heteroaryl, and amine substituents for library synthesis and SAR exploration [3].

Fluorine-Dense Building Block Procurement for Agrochemical and Material Science

The pentafluoroethyl group provides a higher fluorine density than the common trifluoromethyl group, which is particularly valuable in the development of agrochemicals and functional materials where enhanced lipophilicity, chemical inertness, and thermal stability are desired. Procurement of 2-Chloro-5-pentafluoroethyl-pyrazine enables access to a fluorinated pyrazine core that can be elaborated into crop protection agents or specialty polymers, as described in patent literature for fluoroalkyl-substituted heterocycles [4]. The compound's unique electronic environment, created by the combination of the electron-withdrawing pyrazine ring and the highly electronegative pentafluoroethyl chain, can be exploited to tune the electronic properties of final products, offering a differentiated profile compared to non-fluorinated or less-fluorinated analogs.

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